molecular formula C10H9NO7 B14336940 Benzoic acid, 4-(acetyloxy)-3-methoxy-2-nitro- CAS No. 99185-39-4

Benzoic acid, 4-(acetyloxy)-3-methoxy-2-nitro-

Cat. No.: B14336940
CAS No.: 99185-39-4
M. Wt: 255.18 g/mol
InChI Key: LWUDWUMNULNWGQ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(acetyloxy)-3-methoxy-2-nitro- is a derivative of benzoic acid, characterized by the presence of acetyloxy, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(acetyloxy)-3-methoxy-2-nitro- typically involves the esterification of 4-hydroxybenzoic acid with acetic anhydride, followed by nitration and methoxylation reactions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as diisopropylethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing efficient purification techniques like recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(acetyloxy)-3-methoxy-2-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for esterification, and reducing agents like hydrogen gas or metal hydrides for reduction reactions .

Major Products

The major products formed from these reactions include amino derivatives, quinones, and various substituted benzoic acid derivatives .

Scientific Research Applications

Benzoic acid, 4-(acetyloxy)-3-methoxy-2-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(acetyloxy)-3-methoxy-2-nitro- involves its interaction with various molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may include inhibition of microbial growth and modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both acetyloxy and nitro groups makes it particularly interesting for synthetic and industrial applications .

Properties

CAS No.

99185-39-4

Molecular Formula

C10H9NO7

Molecular Weight

255.18 g/mol

IUPAC Name

4-acetyloxy-3-methoxy-2-nitrobenzoic acid

InChI

InChI=1S/C10H9NO7/c1-5(12)18-7-4-3-6(10(13)14)8(11(15)16)9(7)17-2/h3-4H,1-2H3,(H,13,14)

InChI Key

LWUDWUMNULNWGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])OC

Origin of Product

United States

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